molecular formula C8H16ClNO4S B5084954 methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride

methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride

Cat. No. B5084954
M. Wt: 257.74 g/mol
InChI Key: FBMLQMXYZXXVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride, also known as MTG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTG is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.

Mechanism of Action

Methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride is believed to exert its biological effects through the inhibition of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic applications in various diseases, including cancer.
Biochemical and Physiological Effects:
methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to selectively inhibit certain enzymes. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride, including further studies on its mechanisms of action and potential therapeutic applications in various diseases. Additionally, the development of new synthetic methods for methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride and its derivatives may lead to the discovery of novel compounds with even greater biological activity. Finally, the use of methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride as a tool for studying epigenetic regulation and gene expression may lead to new insights into the underlying mechanisms of various diseases.

Synthesis Methods

Methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride can be synthesized using a variety of methods, including the reaction of N-methyl glycine with 3-thiophene carboxylic acid and subsequent oxidation with hydrogen peroxide. Another method involves the reaction of N-methyl glycine with 3-thiophene carboxylic anhydride and subsequent hydrolysis.

Scientific Research Applications

Methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride has been extensively studied for its potential applications in various fields, including organic synthesis, drug discovery, and biochemistry. It has been found to be a useful reagent for the synthesis of various organic compounds, including amino acids and peptides. methyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate hydrochloride has also been studied for its potential use as a novel anticancer agent.

properties

IUPAC Name

methyl 2-[(1,1-dioxothiolan-3-yl)-methylamino]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-9(5-8(10)13-2)7-3-4-14(11,12)6-7;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMLQMXYZXXVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(1,1-dioxothiolan-3-yl)-methylamino]acetate;hydrochloride

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